molecular formula C20H31ClN4O6 B4939290 H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl

H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl

Cat. No.: B4939290
M. Wt: 458.9 g/mol
InChI Key: OOADAXKXWKUUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl is a synthetic tetrapeptide methyl ester hydrochloride salt composed of a sequence of tyrosine, alanine, glycine, and valine. A key feature of this compound is the incorporation of racemic (DL-) forms of tyrosine, alanine, and valine. The use of DL-amino acids introduces non-natural stereochemistry, which is a valuable tool in peptide research for investigating the role of chirality in peptide structure, stability, and biological activity . The methyl ester modification can enhance the compound's cell permeability, making it useful for cellular uptake studies . Peptides and their derivatives are increasingly explored in drug development and as tools for biochemical research . This specific compound may be of interest in studies focusing on peptide stability, as the incorporation of D-amino acids can confer resistance to enzymatic degradation by naturally occurring proteases . Furthermore, the presence of aromatic amino acids like tyrosine is often critical for biological interactions, as seen in studies of opioid peptides where tyrosine and phenylalanine are key structural elements for receptor binding . Researchers might utilize this compound in the development of novel peptide mimetics or to study fundamental peptide chemistry in aqueous and micellar media, an emerging field aimed at reducing the environmental impact of organic solvent use in synthesis . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O6.ClH/c1-11(2)17(20(29)30-4)24-16(26)10-22-18(27)12(3)23-19(28)15(21)9-13-5-7-14(25)8-6-13;/h5-8,11-12,15,17,25H,9-10,21H2,1-4H3,(H,22,27)(H,23,28)(H,24,26);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOADAXKXWKUUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl” typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed under acidic conditions to yield the final peptide .

Industrial Production Methods

In an industrial setting, the production of “this compound” can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient and high-throughput synthesis of peptides. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

“H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl” can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

“H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl” has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of “H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl” depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The peptide can form hydrogen bonds and hydrophobic interactions with its molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Stability : The tetrapeptide’s ester group may confer susceptibility to hydrolysis under physiological conditions, unlike the more stable amide bonds in longer peptides.
  • Biological Relevance : While H-Tyr-OMe.HCl serves as a tyrosine analog in metabolic studies, the tetrapeptide could act as a model for studying mixed-configuration peptide folding or receptor interactions.

Q & A

Basic Research Questions

Q. How can enantiomeric purity be determined for racemic peptides like H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and a mobile phase optimized for polar interactions (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid). Monitor retention times and peak splitting to distinguish DL-enantiomers. Validate with circular dichroism (CD) spectroscopy to confirm optical activity. For quantification, integrate peak areas and calculate enantiomeric excess (ee%) using standard calibration curves .

Q. What are the critical storage conditions to maintain the stability of this methyl ester hydrochloride derivative?

  • Methodological Answer : Store lyophilized samples at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the methyl ester group. For solution-phase storage, use anhydrous solvents (e.g., DMSO or dry DMF) and avoid repeated freeze-thaw cycles. Periodically assess stability via LC-MS to detect degradation products like free carboxylic acids or racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and mass spectrometry data when characterizing this compound?

  • Methodological Answer : Contradictions often arise from impurities or isotopic patterns. For NMR, use 2D experiments (e.g., HSQC, COSY) to confirm backbone connectivity and rule out solvent artifacts. For MS, perform high-resolution measurements (HRMS) to distinguish between isobaric species. Cross-validate with elemental analysis to confirm molecular formula consistency. If discrepancies persist, consider synthesizing a reference standard with isotopic labeling (e.g., ¹³C-labeled Tyr) for unambiguous identification .

Q. What experimental designs are optimal for studying the conformational dynamics of this compound in solution?

  • Methodological Answer : Employ temperature-dependent NMR (e.g., NOESY or ROESY) to detect inter-residue nuclear Overhauser effects (NOEs) and infer secondary structures. Combine with molecular dynamics (MD) simulations using force fields (e.g., AMBER or CHARMM) parameterized for methyl esters. To assess solvent effects, compare data in polar (water) vs. apolar (chloroform) solvents. Validate with circular dichroism (CD) in the far-UV region to detect α-helix or β-sheet propensity .

Q. How should researchers design stability studies to evaluate pH-dependent hydrolysis of the methyl ester group?

  • Methodological Answer : Conduct accelerated stability testing at varying pH (2–10) and temperatures (25–60°C). Use HPLC to quantify remaining ester vs. hydrolyzed product (free acid). Apply the Arrhenius equation to extrapolate degradation rates at physiological conditions (37°C, pH 7.4). Include buffer systems mimicking biological environments (e.g., phosphate-buffered saline) and assess ionic strength effects. For mechanistic insights, perform kinetic isotope effect (KIE) studies using deuterated solvents .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data involving this peptide in cellular assays?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Account for racemic variability by testing enantiomerically pure analogs (if available) to isolate stereochemical effects. Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify structure-activity relationships (SARs) .

Q. How can researchers address batch-to-batch variability in synthesis yields of this compound?

  • Methodological Answer : Implement quality-by-design (QbD) principles by varying coupling reagents (e.g., HATU vs. DCC) and monitoring reaction progress via FTIR (e.g., disappearance of amine peaks). Use design of experiments (DoE) to optimize parameters like temperature, solvent, and resin type. Characterize each batch with orthogonal techniques (HPLC, NMR, HRMS) and apply multivariate analysis (e.g., PCA) to identify critical process parameters .

Ethical and Reporting Standards

Q. What metadata should accompany publications using this compound to ensure reproducibility?

  • Methodological Answer : Report CAS numbers, synthetic routes (including protecting groups and coupling agents), purification methods (e.g., gradient elution details), and characterization data (e.g., NMR chemical shifts, HRMS m/z values). Disclose storage conditions and stability profiles. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like ChemSpider or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.